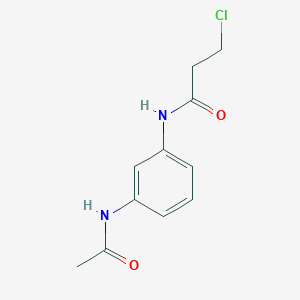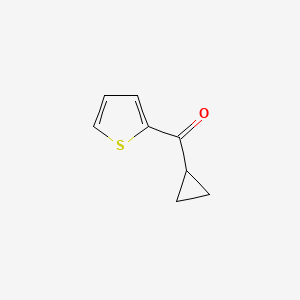
Cyclopropyl 2-thienyl ketone
Overview
Description
Cyclopropyl 2-thienyl ketone is a chemical compound with the molecular formula C8H8OS . It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2-thienyl ketone consists of a cyclopropyl group attached to a 2-thienyl ketone . The InChI string is InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 .Chemical Reactions Analysis
Cyclopropyl 2-thienyl ketone can undergo various reactions. For example, it can participate in SmI2-catalyzed intermolecular radical coupling with alkynes . Additionally, it can undergo reductive dimerization .Physical And Chemical Properties Analysis
Cyclopropyl 2-thienyl ketone has a molecular weight of 152.22 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 45.3 Ų .Scientific Research Applications
Cascade Catalytic Processes
Cyclopropyl ketones, including structures similar to cyclopropyl 2-thienyl ketone, have been utilized in cascade catalytic processes. For instance, a study described a relay catalytic cascade process involving the ring-opening of cyclopropyl ketones with nitriles, followed by a copper(I)-catalyzed Ritter process and acid-promoted N-acyliminium ion cyclization. This method efficiently provides thieno-, furano-, and benzo-indolizinones in moderate to good yields, highlighting its utility in synthesizing complex heterocyclic compounds (Huang et al., 2013).
Kinetic Resolution and Asymmetric Catalysis
Another application involves the kinetic resolution of cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3] cycloaddition with nitrones. This process allows for the efficient obtention of optically active cyclopropyl ketones, demonstrating the potential of these compounds in asymmetric synthesis and the production of enantiomerically enriched materials (Zhang & Zhang, 2012).
Synthetic Precursors for Heterocycles
Cyclopropyl ketones have been used as synthetic precursors for the preparation of heterocyclic compounds. For example, doubly activated cyclopropanes derived from cyclopropyl ketones were employed for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which upon further oxidation provided access to densely functionalized pyrroles (Wurz & Charette, 2005).
Cyclopropanation and Ring Expansion
Research has also explored the cyclopropanation of alkenes via carbene complexes derived from cyclopropyl ketones, leading to various cyclopropane derivatives. Such methodologies highlight the versatility of cyclopropyl ketones in synthesizing cyclopropane-containing compounds, which are valuable intermediates in organic synthesis (Miki et al., 2002).
Future Directions
properties
IUPAC Name |
cyclopropyl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFNFSTSCAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210967 | |
| Record name | Cyclopropyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-thienyl ketone | |
CAS RN |
6193-47-1 | |
| Record name | Cyclopropyl-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6193-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl 2-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006193471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6193-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl 2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



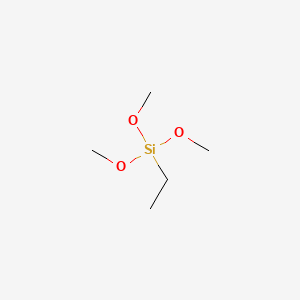
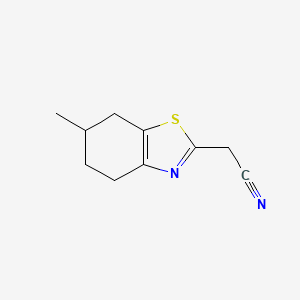
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
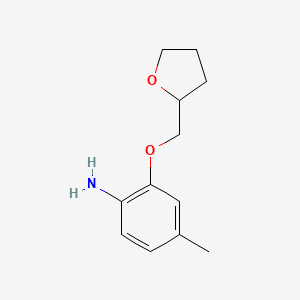
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

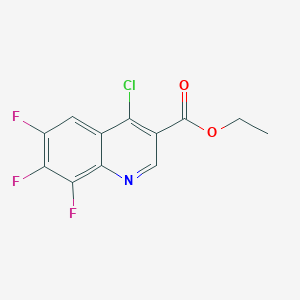

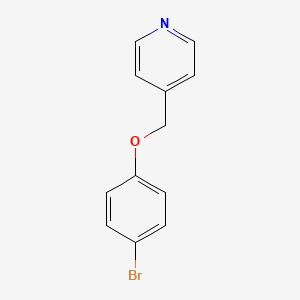
![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
